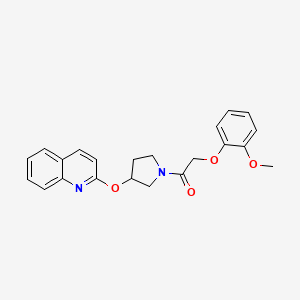

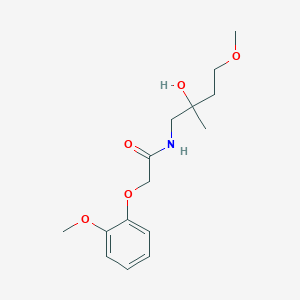

![molecular formula C18H22N4O3 B2782086 isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 839704-85-7](/img/structure/B2782086.png)

isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

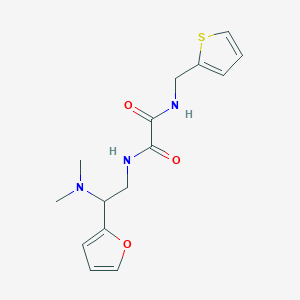

Description

This compound is a quinoxaline derivative. Quinoxaline derivatives are heterocyclic compounds that contain nitrogen and have been studied for their diverse pharmacological activities .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Scientific Research Applications

Radiotracer Development for Imaging GABAA Receptors

The development of new carbon-11 labeled radiotracers for imaging GABA_A- and GABA_B-benzodiazepine receptors represents a significant application of quinoline derivatives, closely related to isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. These quinolines, identified as positive allosteric modulators of γ-aminobutyric acid (GABA)_A receptors, showcase their potential in positron emission tomography (PET) for imaging the benzodiazepine site of GABA_A receptors in the central nervous system (Moran et al., 2012).

Helical Structure Studies in Quinoline Derivatives

Research into oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which bear resemblance to the structure of this compound, has provided insights into their helical structures. These studies, conducted in both solid state and solution, emphasize the stability and conformational preferences of these quinoline-derived foldamers, suggesting applications in the design of novel molecular architectures (Jiang et al., 2003).

Electrophilic pH-Dependent Properties of Quinoline Analogs

Investigations into the pH-dependent electrochemical properties of pyrroloquinoline quinone (PQQ) and its analogs, including structures related to this compound, highlight the relevance of these compounds in biochemical contexts. The electrochemical characterization provides a foundational understanding of their potential roles and functions in biological systems (Zhang et al., 1995).

Antimalarial Activity of Quinoline Derivatives

The synthesis and evaluation of quinoline derivatives for antimalarial activity offer another avenue of scientific research application. Analogues of these compounds, including those structurally related to this compound, have demonstrated significant potential in the development of new antimalarial drugs, showing enhanced activity and reduced toxicity compared to existing treatments (Lamontagne et al., 1989).

Synthesis and Antituberculosis Activity

The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the compound , and their evaluation as anti-Mycobacterium tuberculosis agents, represent important research applications. These studies have identified compounds with potent antituberculosis activity, providing valuable leads for the development of new therapeutic agents (Jaso et al., 2005).

Mechanism of Action

Future Directions

Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their diverse pharmacological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential applications in medicine and other fields .

properties

IUPAC Name |

2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRXBJYGSRRYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2782009.png)

![6-bromo-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2782010.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)